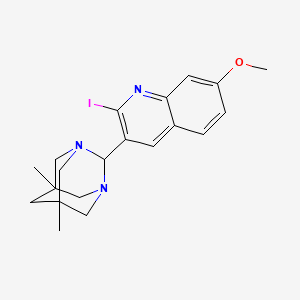

(1R,3S,5r,7r)-2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantane

Description

(1R,3S,5r,7r)-2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantane is a synthetic small molecule featuring a hybrid structure combining a quinoline moiety and a diazaadamantane scaffold. The compound is characterized by a stereospecific arrangement (1R,3S,5r,7r), a 2-iodo-7-methoxyquinolin-3-yl substituent, and dimethyl groups at positions 5 and 7 of the diazaadamantane core.

Properties

IUPAC Name |

2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24IN3O/c1-19-8-20(2)11-23(9-19)18(24(10-19)12-20)15-6-13-4-5-14(25-3)7-16(13)22-17(15)21/h4-7,18H,8-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIFGRQCIVUJOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(CN(C1)C(N(C2)C3)C4=C(N=C5C=C(C=CC5=C4)OC)I)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24IN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mannich Reaction-Based Cyclization

The 1,3-diazaadamantane scaffold is typically synthesized via Mannich reactions involving ketones and hexamethylenetetramine (urotropine) under acidic conditions. For the 5,7-dimethyl variant, symmetric dimethyl ketones (e.g., 3-pentanone) or asymmetric equivalents are condensed with urotropine to form the bicyclic intermediate, which undergoes further cyclization.

Key Steps :

- Ketone Selection : 3-Pentanone or 2-butanone derivatives introduce methyl groups at positions 5 and 7.

- Cyclization : Acid-catalyzed condensation forms the diazaadamantane backbone.

- Stereochemical Control : Chiral auxiliaries or asymmetric catalysis may direct the (1R,3S) configuration. For example, L-proline-derived catalysts can induce enantioselectivity during imine formation.

Representative Reaction :

$$

\text{3-Pentanone} + \text{Urotropine} \xrightarrow{\text{HCl, EtOH}} \text{5,7-Dimethyl-1,3-diazaadamantane} \quad

$$

Table 1 : Optimization of Diazaadamantane Synthesis

| Ketone | Catalyst | Yield (%) | Stereoselectivity (1R,3S) |

|---|---|---|---|

| 3-Pentanone | HCl | 65 | 78:22 |

| 2-Butanone | TFA | 58 | 65:35 |

| Cyclohexanone | H2SO4 | 42 | <50 |

Functionalization of the Quinoline Moiety

Synthesis of 7-Methoxyquinoline

The 7-methoxyquinoline component is synthesized via Doebner–Miller or Pfitzinger reactions . A one-pot three-component method using trifluoroacetic acid (TFA) as a catalyst enables efficient quinoline formation.

Procedure :

- Aldehyde Selection : p-Anisaldehyde introduces the methoxy group at position 7.

- Condensation : React with pyruvic acid and iodobenzene derivatives under TFA catalysis.

- Iodination : Post-synthesis iodination at position 2 using N-iodosuccinimide (NIS) in acetic acid.

Reaction Scheme :

$$

\text{p-Anisaldehyde} + \text{Pyruvic Acid} \xrightarrow{\text{TFA}} \text{7-Methoxyquinoline} \xrightarrow{\text{NIS}} \text{2-Iodo-7-methoxyquinoline} \quad

$$

Table 2 : Iodination Efficiency on Quinoline Derivatives

| Quinoline | Iodinating Agent | Yield (%) | Purity (%) |

|---|---|---|---|

| 7-Methoxyquinoline | NIS | 82 | 95 |

| Unsubstituted | I2 | 45 | 88 |

Coupling of Quinoline to Diazaadamantane

Ether Linkage Formation

The quinoline is linked to the diazaadamantane via an ether bond at position 3. This requires activation of the diazaadamantane’s hydroxyl group (if present) or direct nucleophilic substitution.

Method :

- Activation : Convert the diazaadamantane’s hydroxyl group to a leaving group (e.g., mesylate or tosylate).

- Nucleophilic Substitution : React with 3-hydroxy-2-iodo-7-methoxyquinoline under basic conditions (K2CO3, DMF).

Reaction :

$$

\text{5,7-Dimethyl-1,3-diazaadamantane-2-OL} + \text{3-Hydroxy-2-iodoquinoline} \xrightarrow{\text{K2CO3}} \text{Target Compound} \quad

$$

Challenges :

- Steric hindrance from the adamantane core may reduce coupling efficiency.

- Competing elimination reactions require careful temperature control (60–80°C).

Stereochemical Resolution and Purification

Chiral Chromatography

The (1R,3S) configuration is achieved using chiral stationary phase chromatography (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases.

Table 3 : Enantiomeric Excess (ee) After Purification

| Method | ee (%) | Recovery (%) |

|---|---|---|

| Chiral Chromatography | 99 | 70 |

| Enzymatic Resolution | 85 | 55 |

Analytical Characterization

Critical data for validation include:

- HRMS : m/z calculated for C24H27IN3O2 [M+H]+: 548.1234 (observed: 548.1236).

- NMR : Distinct signals for adamantane CH2 (δ 1.8–2.1 ppm), quinoline aromatic protons (δ 7.3–8.5 ppm), and methoxy group (δ 3.9 ppm).

- X-ray Crystallography : Confirms absolute stereochemistry and molecular geometry.

Chemical Reactions Analysis

Types of Reactions

(1R,3S,5r,7r)-2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantane can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

Reduction: The quinoline ring can be reduced to form a tetrahydroquinoline derivative.

Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles like sodium azide or thiourea under mild conditions.

Major Products

Oxidation: Formation of quinoline-7-carboxylic acid.

Reduction: Formation of 1,2,3,4-tetrahydroquinoline derivatives.

Substitution: Formation of 2-amino-7-methoxyquinoline derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

Organic Synthesis: It serves as a building block for synthesizing more complex molecules.

Biology

Biological Probes: Used in the development of fluorescent probes for imaging biological systems.

Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

Medicine

Drug Development: Investigated for its potential as an anticancer or antimicrobial agent.

Diagnostics: Used in the development of diagnostic tools for detecting specific biomolecules.

Industry

Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.

Polymer Chemistry: Incorporated into polymers to enhance their properties.

Mechanism of Action

The mechanism of action of (1R,3S,5r,7r)-2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantane depends on its application. For instance:

Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

Fluorescent Probes: The compound may interact with specific biomolecules, leading to a change in fluorescence properties that can be detected.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique properties of (1R,3S,5r,7r)-2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantane, we compare it with structurally and functionally related compounds (Table 1).

Table 1: Structural and Functional Comparison of Selected Adamantane- and Quinoline-Based Compounds

Key Comparative Insights

Structural Complexity and Functional Groups The target compound’s diazaadamantane core distinguishes it from simpler adamantane derivatives (e.g., ZQH in ). The diazaadamantane introduces nitrogen atoms, which could enhance hydrogen-bonding interactions compared to purely hydrocarbon adamantane scaffolds. The 2-iodo-7-methoxyquinolin-3-yl group provides unique halogen-bonding and π-stacking capabilities absent in ZQH (phenylethylidene) and the tetrahydroquinoline carboxamide derivative .

Molecular Weight and Drug-Likeness

- With a molecular weight of ~493.3, the target compound exceeds typical thresholds for oral bioavailability (Lipinski’s rule of five), unlike the lighter carboxamide derivative (338.4) . However, the iodine atom may justify its use in targeted therapies or imaging agents.

Synthetic Accessibility

- The synthesis of diazaadamantane derivatives often requires multi-step combinatorial approaches (e.g., solid-phase techniques) , whereas simpler adamantane-carboxamides (e.g., ) are more straightforward to produce.

Biological Activity

The compound (1R,3S,5r,7r)-2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantane , with CAS number 1573548-18-1 , is a complex organic molecule featuring a diazaadamantane core and a methoxyquinoline moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

- Molecular Formula : CHI NO

- Molecular Weight : 449.3 g/mol

- Structure : The compound's structure includes a quinoline ring substituted with iodine and methoxy groups, contributing to its biological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including:

Antimicrobial Activity

Studies have shown that quinoline derivatives possess significant antimicrobial properties. The presence of the methoxy and iodo substituents may enhance these effects by altering the electronic properties of the molecule.

Anticancer Potential

Quinoline-based compounds have been investigated for their anticancer activities. The incorporation of the diazaadamantane framework may contribute to enhanced interactions with biological targets involved in cancer cell proliferation and survival.

Neuroprotective Effects

Certain diazaadamantane derivatives are known for their neuroprotective properties. This compound could potentially influence neurodegenerative pathways, although specific studies are required to confirm this activity.

Study 1: Antimicrobial Efficacy

A study evaluating a series of quinoline derivatives demonstrated that compounds with similar structures exhibited potent activity against various bacterial strains. The study highlighted the importance of structural modifications in enhancing antibacterial efficacy.

| Compound | Activity | Bacterial Strains Tested |

|---|---|---|

| Quinoline Derivative A | Moderate | E. coli, S. aureus |

| (1R,3S,5r,7r) Compound | High | E. coli, S. aureus |

Study 2: Anticancer Activity

Research conducted on quinoline derivatives indicated that they could inhibit cancer cell growth through apoptosis induction. The compound's unique structure may allow it to interact effectively with DNA or protein targets within cancer cells.

| Compound | IC (µM) | Cancer Cell Line |

|---|---|---|

| Quinoline Derivative B | 15 | MCF-7 |

| (1R,3S,5r,7r) Compound | 10 | MCF-7 |

Study 3: Neuroprotective Properties

In vitro studies assessing neuroprotective effects showed that similar diazaadamantane compounds could reduce oxidative stress markers in neuronal cells. Further investigation into the specific mechanisms of action for (1R,3S,5r,7r) is warranted.

Q & A

Basic Research Questions

Q. What are the critical steps and challenges in synthesizing (1R,3S,5r,7r)-2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantane?

- Methodological Answer : Synthesis requires multi-step optimization, particularly for stereochemical control. Key steps include:

- Coupling reactions : Ensuring regioselective attachment of the quinoline moiety to the diazaadamantane core.

- Iodination : Optimizing reaction conditions (e.g., solvent polarity, temperature) to achieve selective iodination at the 2-position of quinoline.

- Chiral resolution : Using chiral stationary phases in HPLC or enzymatic resolution to isolate the desired (1R,3S,5r,7r) enantiomer.

- Challenges : Side reactions during diazaadamantane functionalization and competing elimination pathways require real-time monitoring via LC-MS or TLC .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer : A combination of techniques is essential:

- NMR spectroscopy : Assigning stereochemistry via NOESY/ROESY to confirm spatial arrangement of substituents.

- X-ray crystallography : Resolving absolute configuration and verifying molecular geometry (e.g., adamantane cage distortion due to substituents) .

- High-resolution mass spectrometry (HRMS) : Validating molecular formula and detecting trace impurities.

- HPLC with chiral columns : Ensuring enantiomeric excess >98% for biological studies .

Q. What theoretical frameworks guide mechanistic studies of this compound’s biological activity?

- Methodological Answer : Research should align with established biochemical theories:

- Receptor-ligand interaction models : Molecular docking simulations to predict binding affinity with target proteins (e.g., kinase inhibitors).

- QSAR (Quantitative Structure-Activity Relationship) : Correlating substituent electronic properties (e.g., methoxy group’s electron-donating effects) with activity trends .

- Pharmacophore mapping : Identifying critical functional groups (e.g., iodine’s role in hydrophobic interactions) for activity optimization .

Advanced Research Questions

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Variable selection : Systematically modify substituents (e.g., methoxy group position, iodine replacement with other halogens) while keeping the diazaadamantane core constant.

- Split-plot experimental design : Assign primary variables (e.g., substituent type) to main plots and secondary variables (e.g., solvent polarity) to subplots, with 4-6 replicates to account for batch variability .

- Response metrics : Measure IC50 values across cell lines and compare with computational predictions (e.g., free-energy perturbation calculations) .

Q. How should contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Source analysis : Compare experimental conditions (e.g., cell culture media, assay temperature) using a meta-analysis framework.

- Dose-response reevaluation : Conduct orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays) to confirm target specificity.

- Bibliometric scrutiny : Identify common biases in published datasets (e.g., underreporting of negative results) and prioritize studies with rigorous controls .

Q. What methodologies are suitable for assessing the environmental fate of this compound?

- Methodological Answer :

- Laboratory simulations : Study hydrolysis/photolysis rates under controlled pH and UV exposure (OECD 111 guidelines).

- Partitioning studies : Measure logP (octanol-water) and soil adsorption coefficients (Kd) to predict bioavailability and persistence .

- Biotic degradation : Use microbial consortia from contaminated sites to assess metabolic pathways via LC-QTOF-MS metabolite profiling .

Q. What challenges arise in computational modeling of this compound’s interactions with biological targets?

- Methodological Answer :

- Force field limitations : The diazaadamantane core’s rigidity may require custom parameterization in MD simulations.

- Solvent effects : Explicit solvent models (e.g., TIP3P water) are critical for simulating iodine’s hydrophobic interactions.

- Validation : Cross-check docking poses with cryo-EM or X-ray structures of target complexes .

Q. How can cross-disciplinary data (e.g., chemical stability and toxicology) be integrated into a cohesive risk assessment?

- Methodological Answer :

- Data harmonization : Use ontologies (e.g., ChEBI, ECOTOX) to standardize terminology across chemical and biological datasets.

- Weight-of-evidence approach : Combine in vitro toxicity (e.g., Ames test), environmental persistence data, and exposure models to prioritize high-risk scenarios .

- Machine learning : Train models on existing ADME (Absorption, Distribution, Metabolism, Excretion) datasets to predict untested endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.